molecular formula C11H13BrN2O B6164337 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 2731015-00-0

6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B6164337
CAS No.: 2731015-00-0
M. Wt: 269.1
InChI Key:
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Description

6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and spirocyclic elements in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the bromine atom via electrophilic bromination. The spirocyclic structure can be formed through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry and other modern techniques may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the spirocyclic compound .

Mechanism of Action

The mechanism of action of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic pyridine derivatives and azaspiro compounds. Examples include:

Uniqueness

What sets 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane apart is its specific combination of a bromopyridine moiety with an oxa-azaspiro structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

2731015-00-0

Molecular Formula

C11H13BrN2O

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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